molecular formula C23H23N5O5 B2408940 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide CAS No. 900008-83-5

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2408940
CAS No.: 900008-83-5
M. Wt: 449.467
InChI Key: YSDHYFYOZQYRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-13-6-7-16(8-14(13)2)28-21-17(11-25-28)23(30)27(12-24-21)26-22(29)15-9-18(31-3)20(33-5)19(10-15)32-4/h6-12H,1-5H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHYFYOZQYRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with a 3,4,5-trimethoxybenzamide moiety. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and biological interaction potential.

PropertyValue
Molecular FormulaC20H22N4O4
Molecular Weight378.41 g/mol
CAS Number899967-34-1

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines with varying degrees of effectiveness:

  • Mechanism of Action : These compounds typically induce apoptosis and cell cycle arrest in cancer cells. For example, a related compound demonstrated an IC50 value of 0.0034μM0.0034\mu M against PI3Kδ, leading to increased apoptosis in leukemia cells .
  • Selectivity : The selectivity ratio for anticancer activity can vary widely; for example, one study reported selectivity ratios ranging from 0.7 to 39 against different cancer cell lines .

Antimicrobial and Anti-inflammatory Activities

The pyrazolo[3,4-d]pyrimidine derivatives also exhibit promising antimicrobial and anti-inflammatory properties:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their potential use in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A study involving the evaluation of several pyrazolo[3,4-d]pyrimidine derivatives highlighted the compound's potential as an anticancer agent. The compound was tested against multiple cancer cell lines with the following results:

Cell LineIC50 (µM)Mechanism of Action
HL60 (Leukemia)0.0034PI3Kδ inhibition; apoptosis induction
MCF-7 (Breast)0.09Cell cycle arrest at G2/M phase
A549 (Lung)0.04Induction of caspase-3 mediated apoptosis

The results indicated that the compound not only inhibited cell proliferation but also induced significant apoptotic effects through intrinsic pathways.

Q & A

Q. How can researchers optimize the synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide for improved yield and purity?

Methodological Answer:

  • Key Parameters : Reaction temperature (typically 60–100°C), solvent choice (e.g., ethanol or DMSO for solubility), and catalysts (triethylamine for deprotonation) are critical .
  • Stepwise Optimization :
    • Precursor Activation : Use oxidizing agents like potassium permanganate to activate intermediates.
    • Cyclization Control : Maintain inert atmospheres (N₂/Ar) to prevent side reactions during pyrazolo[3,4-d]pyrimidine core formation.
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structurally similar byproducts .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., 3,4,5-trimethoxybenzamide protons at δ 3.8–4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 517.18) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the pyrazolo[3,4-d]pyrimidinone core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer activity of this compound?

Methodological Answer:

  • Substituent Modification :
    • 3,4-Dimethylphenyl Group : Replace with fluorophenyl to improve target binding (e.g., kinase inhibition) .
    • Trimethoxybenzamide : Test methoxy-to-ethoxy substitutions to modulate lipophilicity (logP) .
  • Assay Design :
    • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ comparisons.
    • Kinase Profiling : Screen against Aurora kinases or CDKs to identify primary targets .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma half-life) and tissue distribution via LC-MS/MS .
  • Metabolite Identification : Use hepatic microsomes to detect Phase I/II metabolites that may deactivate the compound in vivo .
  • Dosing Regimen Optimization : Adjust frequency based on clearance rates (e.g., QD vs. BID dosing) .

Q. What strategies enable selective functionalization of the pyrazolo[3,4-d]pyrimidinone core for targeted drug delivery?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during conjugation .
  • Click Chemistry : Introduce alkyne handles for azide-functionalized nanoparticles (e.g., PEGylated liposomes) .
  • Enzyme-Responsive Linkers : Attach cathepsin-B-cleavable peptides for tumor-specific release .

Q. How can enzymatic stability be improved without compromising target affinity?

Methodological Answer:

  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) at metabolic hotspots (C-5 position) .
  • Isotere Replacement : Replace labile ester groups with amides or heterocycles .
  • Prodrug Design : Mask hydroxyl groups as acetylated prodrugs for delayed hydrolysis .

Q. What computational methods are suitable for predicting binding modes with kinase targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of Aurora A (PDB: 1MQ4) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding pocket flexibility .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications using Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.